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molecular formula C20H12Cl2F2N4O B8337533 2,6-dichloro-N-[5-(3,5-difluorobenzyl)-1H-indazol-3-yl]pyridine-3-carboxamide

2,6-dichloro-N-[5-(3,5-difluorobenzyl)-1H-indazol-3-yl]pyridine-3-carboxamide

Cat. No. B8337533
M. Wt: 433.2 g/mol
InChI Key: TUUAHCGYSIJXFL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09102662B2

Procedure details

A solution of 2,6-dichloro-N-[5-(3,5-difluorobenzyl)-1H-indazol-3-yl]pyridine-3-carboxamide (80 mg, 0.18 mmol) in dioxane (1 mL) was heated at 100° C. for 24 hours in the presence of DIPEA (0.1 mL, 0.55 mmol) and tetrahydro-2H-pyran-4-amine. (28 mg, 0.28 mmol) Reaction mixture was diluted with EtOAc and washed with water. The organic layer was dried over sodium sulfate, filtered and evaporated. The crude was purified by flash chromatography on silica gel using DCM/EtOH 95:5 as the eluant, affording 57 mg of the title compound.
Name
Quantity
0.1 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
1 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
Cl[C:2]1[C:7]([C:8]([NH:10][C:11]2[C:19]3[C:14](=[CH:15][CH:16]=[C:17]([CH2:20][C:21]4[CH:26]=[C:25]([F:27])[CH:24]=[C:23]([F:28])[CH:22]=4)[CH:18]=3)[NH:13][N:12]=2)=[O:9])=[CH:6][CH:5]=[C:4]([Cl:29])[N:3]=1.CCN(C(C)C)C(C)C.[O:39]1[CH2:44][CH2:43][CH:42]([NH2:45])[CH2:41][CH2:40]1>O1CCOCC1.CCOC(C)=O>[Cl:29][C:4]1[N:3]=[C:2]([NH:45][CH:42]2[CH2:43][CH2:44][O:39][CH2:40][CH2:41]2)[C:7]([C:8]([NH:10][C:11]2[C:19]3[C:14](=[CH:15][CH:16]=[C:17]([CH2:20][C:21]4[CH:22]=[C:23]([F:28])[CH:24]=[C:25]([F:27])[CH:26]=4)[CH:18]=3)[NH:13][N:12]=2)=[O:9])=[CH:6][CH:5]=1

Inputs

Step One
Name
Quantity
80 mg
Type
reactant
Smiles
ClC1=NC(=CC=C1C(=O)NC1=NNC2=CC=C(C=C12)CC1=CC(=CC(=C1)F)F)Cl
Name
Quantity
0.1 mL
Type
reactant
Smiles
CCN(C(C)C)C(C)C
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O1CCC(CC1)N
Name
Quantity
1 mL
Type
solvent
Smiles
O1CCOCC1
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCOC(=O)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
(28 mg, 0.28 mmol) Reaction mixture
WASH
Type
WASH
Details
washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer was dried over sodium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
The crude was purified by flash chromatography on silica gel

Outcomes

Product
Name
Type
product
Smiles
ClC1=CC=C(C(=N1)NC1CCOCC1)C(=O)NC1=NNC2=CC=C(C=C12)CC1=CC(=CC(=C1)F)F
Measurements
Type Value Analysis
AMOUNT: MASS 57 mg

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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